(R)-2-(Methylamino)propan-1-ol hydrochloride
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Overview
Description
®-2-(Methylamino)propan-1-ol hydrochloride is a chiral compound belonging to the class of amino alcohols. It is widely used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of acetone with methylamine, followed by the reduction of the resulting imine with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
On an industrial scale, the production of ®-2-(Methylamino)propan-1-ol hydrochloride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of the starting materials, the optimization of reaction conditions, and the isolation and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted amino alcohols and their derivatives.
Scientific Research Applications
®-2-(Methylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for the treatment of neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)propan-1-ol hydrochloride: The enantiomer of ®-2-(Methylamino)propan-1-ol hydrochloride, with similar chemical properties but different biological activity.
3-(Methylamino)-1-phenyl-propan-1-ol: A related compound with a phenyl group, used in the synthesis of various pharmaceuticals.
3-Dimethylamino-1-propanol: Another amino alcohol with different substituents, used as an intermediate in organic synthesis.
Uniqueness
®-2-(Methylamino)propan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2R)-2-(methylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLYDAGNAVKVBZ-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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